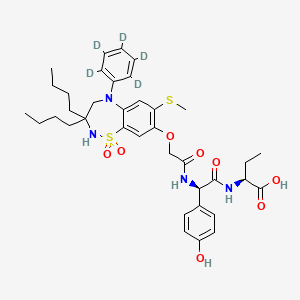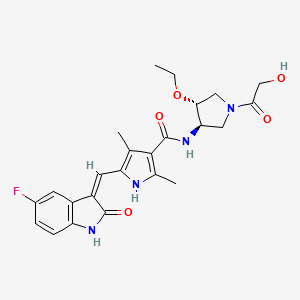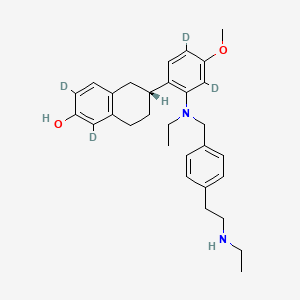
Elacestrant-d4-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Elacestrant-d4-1 is a deuterated form of elacestrant, a novel, nonsteroidal, selective estrogen receptor degrader (SERD). Elacestrant is primarily used in the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. It functions by degrading the estrogen receptor, thereby inhibiting the growth of cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
Elacestrant is synthesized through a multi-step process. One of the key steps involves treating 7-(benzyloxy)-3-bromo-1,2-dihydronaphthalene with bis(pinacolato)diboron using 1,2-dimethoxyethane in the presence of potassium acetate and palladium(II) chloride (PdCl2) (PPh3)2. This reaction yields 2-(6-(benzyloxy)-3,4-dihydronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Industrial Production Methods
The industrial production of elacestrant involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
Elacestrant undergoes various chemical reactions, including:
Oxidation: Elacestrant can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within elacestrant, potentially altering its pharmacological properties.
Substitution: Elacestrant can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
科学研究应用
Elacestrant-d4-1 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of elacestrant.
Biology: Investigated for its role in modulating estrogen receptor activity in various biological systems.
Medicine: Primarily used in the treatment of ER+ HER2- breast cancer, showing promise in overcoming resistance to other endocrine therapies.
Industry: Employed in the pharmaceutical industry for the development of new SERDs and related compounds
作用机制
Elacestrant-d4-1 exerts its effects by binding to the estrogen receptor-alpha (ERα). This binding disrupts downstream signaling pathways and promotes the degradation of the estrogen receptor. The degradation of ERα inhibits the transcriptional activity of estrogen-responsive genes, thereby reducing the proliferation of ER+ breast cancer cells .
相似化合物的比较
Similar Compounds
Fulvestrant: Another SERD used in the treatment of ER+ breast cancer. Unlike elacestrant, fulvestrant is administered via intramuscular injection.
Amcenestrant: A selective estrogen receptor modulator (SERM) currently in clinical trials.
Giredestrant: Another oral SERD in clinical development.
Camizestrant: A SERD with similar pharmacological properties
Uniqueness of Elacestrant-d4-1
This compound is unique due to its oral bioavailability, which offers a more convenient administration route compared to injectable SERDs like fulvestrant. Additionally, this compound has shown improved pharmacokinetics and enhanced inhibition of the estrogen receptor compared to other SERDs .
属性
分子式 |
C30H38N2O2 |
|---|---|
分子量 |
462.7 g/mol |
IUPAC 名称 |
(6R)-1,3-dideuterio-6-[3,5-dideuterio-2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1/i13D,14D,19D,20D |
InChI 键 |
SIFNOOUKXBRGGB-LSVQWTANSA-N |
手性 SMILES |
[2H]C1=CC2=C(CC[C@H](C2)C3=C(C(=C(C(=C3)[2H])OC)[2H])N(CC)CC4=CC=C(C=C4)CCNCC)C(=C1O)[2H] |
规范 SMILES |
CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



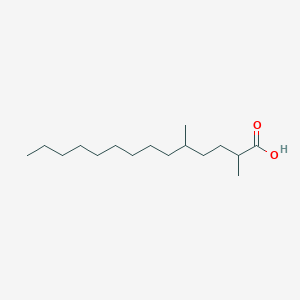
![7-Fluoro-2-[4-[1-[1-(thiophen-2-ylmethyl)tetrazol-5-yl]propyl]piperazin-1-yl]-1,3-benzothiazol-5-amine](/img/structure/B12366357.png)

![[4-[(4-Amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methanol](/img/structure/B12366367.png)
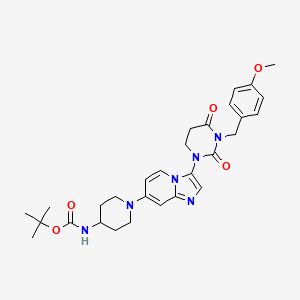
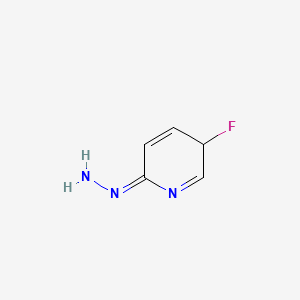

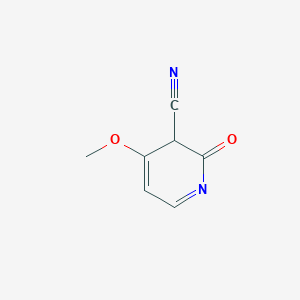


![10-[10-[[1-(6-Aminohexyl)triazol-4-yl]methoxymethyl]-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7lambda6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile](/img/structure/B12366382.png)
